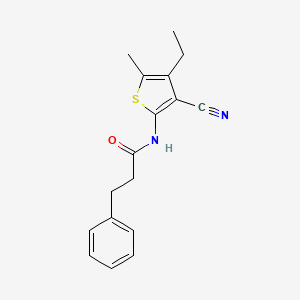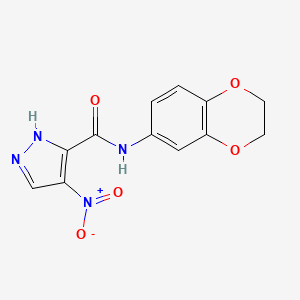![molecular formula C23H21BrN6O2 B10896452 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10896452.png)
2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-BROMO-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)-N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-BROMO-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)-N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core. This can be achieved through the condensation of an o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the benzodiazepine intermediate with acetic hydrazide under reflux conditions.
Pyrazole Derivative Addition: The final step involves the condensation of the hydrazide with the pyrazole derivative, typically under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and benzodiazepine rings.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(7-BROMO-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)-N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anxiolytic and anticonvulsant agent.
Pharmacology: Research focuses on its interaction with GABA receptors and its effects on the central nervous system.
Biochemistry: It is used to study enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the synthesis of other pharmacologically active compounds.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact molecular pathways involve modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
2-(7-BROMO-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)-N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of the pyrazole moiety, which may confer additional pharmacological properties not seen in other benzodiazepines. This structural difference could potentially lead to variations in receptor binding affinity and efficacy.
Propiedades
Fórmula molecular |
C23H21BrN6O2 |
|---|---|
Peso molecular |
493.4 g/mol |
Nombre IUPAC |
2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)-N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H21BrN6O2/c1-15-17(13-29(2)28-15)11-26-27-21(31)14-30-20-9-8-18(24)10-19(20)23(25-12-22(30)32)16-6-4-3-5-7-16/h3-11,13H,12,14H2,1-2H3,(H,27,31)/b26-11+ |
Clave InChI |
UAWBKQAHZXGGPP-KBKYJPHKSA-N |
SMILES isomérico |
CC1=NN(C=C1/C=N/NC(=O)CN2C(=O)CN=C(C3=C2C=CC(=C3)Br)C4=CC=CC=C4)C |
SMILES canónico |
CC1=NN(C=C1C=NNC(=O)CN2C(=O)CN=C(C3=C2C=CC(=C3)Br)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(furan-2-ylmethyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10896370.png)

![12-(Pyrrolidin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B10896380.png)
![N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10896385.png)
![N-[(1Z)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-ylamino)prop-1-en-2-yl]benzamide](/img/structure/B10896387.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide](/img/structure/B10896393.png)
![(4-Benzylpiperazin-1-yl)(3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone](/img/structure/B10896402.png)
![5-tert-butyl-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10896406.png)
![(2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10896417.png)
![3-({3-[(Propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10896425.png)
![2-{2-methoxy-4-[(E)-{2-[({4-methyl-5-[(naphthalen-1-ylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B10896431.png)
![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10896433.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(4-fluorophenyl)-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10896440.png)
